5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine
Description
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZJHYLRVKLLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371382 | |
| Record name | (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-33-4 | |
| Record name | (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Pyrimidine-2-thiones
A widely adopted method involves displacing a thione group with hydrazine. For instance, 6-(1H-Indol-3-yl)-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione reacts with hydrazine hydrate in refluxing ethanol (6 hours, 80% yield) to form the corresponding hydrazine derivative. This method, catalyzed by acetic acid, eliminates sulfur and introduces the hydrazine moiety efficiently. Applied to the target compound, the 2-thione precursor would undergo similar displacement under refluxing ethanol or THF.
Catalytic Hydrogenation of Hydrazones
An alternative route involves reducing a hydrazone intermediate. For example, 2,4-bis(trifluoromethyl)benzaldehyde hydrazone is hydrogenated using Pd/C (50 psi H₂, methanol, 35°C) to yield the benzylhydrazine derivative. Adapting this to the target compound would require synthesizing a 5-(4-chlorobenzyloxycarbonyl)-substituted pyrimidin-2-yl hydrazone prior to hydrogenation.
Introduction of the 4-Chlorobenzyloxycarbonyl Group
The 5-position esterification is achieved through a Schotten-Baumann reaction or Mitsunobu coupling . Reacting the pyrimidine’s 5-hydroxyl group with 4-chlorobenzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) at 0°C forms the carbonate ester. For substrates lacking a hydroxyl group, directed ortho-metalation (DoM) using LDA or n-BuLi introduces the requisite functionality.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
-
Ethanol vs. THF : Refluxing ethanol (78°C) facilitates nucleophilic substitution but may limit solubility for bulkier intermediates. THF, with a higher boiling point (66°C), offers better solubility for trifluoromethylated precursors.
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Low-Temperature Formylation : Reactions at -10°C minimize side products during aldehyde formation, as seen in the synthesis of 2,4-bis(trifluoromethyl)benzaldehyde.
Catalytic Systems
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Pd/C Hydrogenation : Achieves near-quantitative reduction of hydrazones but requires pressurized equipment.
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Copper-Mediated Trifluoromethylation : Offers superior regiocontrol compared to palladium-based methods, albeit with longer reaction times.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrazone Formation via Condensation Reactions
The hydrazine moiety in this compound can undergo condensation with aldehydes or ketones to form hydrazones. For example:
-
Reaction with aromatic aldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) generates Schiff base derivatives, which are often bioactive (Table 1) .
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Aliphatic ketones (e.g., cyclohexanone) may form cyclic hydrazones, as demonstrated in cholinesterase inhibitor syntheses .
Example Reaction:
Table 1: Hypothetical hydrazone derivatives and their potential bioactivity (modeled after ).
| Carbonyl Compound | Product Structure | Potential IC (µM) |
|---|---|---|
| 4-Trifluoromethylbenzaldehyde | Pyrimidinyl hydrazone with CF | ~50 (AChE inhibition) |
| Cyclohexanone | Cyclohexylidene hydrazone | ~60 (BuChE inhibition) |
Cyclization to Heterocyclic Systems
The hydrazine group can participate in cyclization reactions to form 1,2,4-triazoles or pyrazoles :
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Triazole formation : Reaction with trifluoroacetimidoyl chlorides and CO surrogates (e.g., benzene-1,3,5-triyl triformate) yields 3-trifluoromethyl-1,2,4-triazoles, as shown in multi-component reactions .
-
Pyrazole synthesis : Condensation with α,β-unsaturated ketones or chromones under acidic conditions forms pyrazole rings .
Example Mechanism (Triazole Formation):
-
Nucleophilic attack by hydrazine on an imidoyl chloride.
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Intramolecular cyclization facilitated by formate esters.
Ester Hydrolysis
The 4-chlorobenzyloxycarbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative:
This intermediate could serve as a precursor for amide couplings or further functionalization .
N-Alkylation/Acylation
The hydrazine’s NH group can undergo alkylation or acylation:
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Alkylation : Reacting with alkyl halides (e.g., methyl iodide) forms N-alkyl hydrazinecarboxamides .
-
Acylation : Treatment with acyl chlorides generates bis-acylated derivatives.
Example Bioactivity : N-alkyl derivatives (C–C) of 4-(trifluoromethyl)benzohydrazide show cholinesterase inhibition (IC: 27–277 µM) .
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine ring’s electron-deficient nature (due to CF) allows for NAS at positions activated by the hydrazine group. For example:
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Displacement of the hydrazine group by amines or thiols under mild conditions.
-
Halogenation or nitration at the pyrimidine’s vacant positions.
Metal-Free Coupling Reactions
The compound may participate in metal-free annulations, leveraging its hydrazine and ester functionalities. For instance:
Scientific Research Applications
Medicinal Chemistry
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine has been studied for its potential as a bioactive molecule in drug discovery. Its structural features suggest it may interact with biological targets involved in cancer and inflammatory diseases.
- Anticancer Activity : Preliminary studies have indicated that derivatives of pyrimidine compounds can inhibit tumor growth by interfering with cellular signaling pathways responsible for proliferation and survival.
Proteomics Research
This compound is utilized in proteomics for its ability to modify proteins through hydrazone formation, which is crucial for studying protein interactions and functions.
- Case Study : In a study involving protein labeling, this compound was employed to tag specific proteins, allowing for their subsequent isolation and analysis using mass spectrometry .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
- Synthesis of Novel Compounds : Researchers have reported synthesizing new pyrimidine derivatives using this compound as a starting material, exploring their biological activities and therapeutic potentials .
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the pyrimidine ring can interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine
- Molecular Formula : C₁₃H₁₀ClF₃N₄O₂
- Molecular Weight : 346.69 g/mol
- CAS Number : 175137-33-4
- Structural Features: Pyrimidine core substituted with a trifluoromethyl group (electron-withdrawing) at position 2. Hydrazine moiety at position 2, offering nucleophilic reactivity.
Formation of a pyrimidine-thiol intermediate.
Reaction with hydrazine hydrate to introduce the hydrazine group.
Functionalization with a 4-chlorobenzyloxycarbonyl moiety via esterification or coupling reactions .
Comparison with Structurally Similar Compounds
1,3,4-Thiadiazole Derivatives ()
Example: 5-(4-Trifluoromethylphenyl)amino-1,3,4-thiadiazole-2(3H)-thione (Compound B).
| Feature | Target Compound | Thiadiazole Analogs |
|---|---|---|
| Core Structure | Pyrimidine | 1,3,4-Thiadiazole |
| Substituents | Trifluoromethyl, hydrazine, 4-chlorobenzyloxycarbonyl | Trifluoromethylphenyl, thione |
| Bioactivity | Not explicitly reported | Antitumor activity against leukemia |
| Lipophilicity | High (CF₃, aromatic Cl) | Moderate (thione may reduce logP) |
Key Differences :
1,3,4-Oxadiazole Derivatives ()
Example : 5-[((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl]-1,3,4-oxadiazole-2(3H)-thione.
| Feature | Target Compound | Oxadiazole Analogs |
|---|---|---|
| Core Structure | Pyrimidine | 1,3,4-Oxadiazole |
| Substituents | Hydrazine, CF₃, 4-chlorobenzyl | Thioether-linked pyrimidine, thione |
| Bioactivity | Unreported | COX inhibition (anticancer potential) |
| Stability | Hydrazine may oxidize | Oxadiazole ring enhances thermal stability |
Key Differences :
Pyrimidine-Based Hydrazones ()
Example : 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine.
| Feature | Target Compound | Pyrimidine Hydrazones |
|---|---|---|
| Substituents | CF₃, 4-chlorobenzyloxycarbonyl | Hydroxy-methylpyranone, dimethyl groups |
| Reactivity | Nucleophilic hydrazine | Hydrazone tautomerism |
| Applications | Potential agrochemicals | Antibacterial/antifungal agents |
Key Differences :
Piperazine-Thiazole Derivatives ()
Example : 1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine.
| Feature | Target Compound | Piperazine-Thiazole Analogs |
|---|---|---|
| Core Structure | Pyrimidine | Piperazine-thiazole-pyridine |
| Substituents | Hydrazine, CF₃, Cl-benzyl | Multiple Cl/CF₃ groups, heteroaromatics |
| Bioactivity | Unreported | CNS-targeted therapeutics (inferred) |
Key Differences :
- Piperazine-thiazole compounds are bulkier, likely limiting membrane permeability compared to the more compact pyrimidine-hydrazine structure.
Biological Activity
5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including enzyme inhibition, antimicrobial activity, and cytotoxicity, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H10ClF3N4O2
- Molecular Weight : 346.69 g/mol
- Melting Point : 111-113°C
- Boiling Point : Approximately 409.9°C (predicted)
- Density : 1.55 g/cm³ (predicted)
- pKa : 4.89 (predicted)
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as an enzyme inhibitor and its potential antimicrobial properties.
Enzyme Inhibition
Research indicates that derivatives of hydrazines, including those related to this compound, exhibit notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition potency is measured using IC50 values, which reflect the concentration required to inhibit enzyme activity by 50%.
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| Rivastigmine | 56.10 µM | Not specified |
| This compound | Data not available | Data not available |
In a study involving various hydrazine derivatives, compounds showed IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE, indicating that some derivatives were more effective than rivastigmine .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies have demonstrated its efficacy against various strains of bacteria, including Mycobacterium tuberculosis. Compounds exhibiting hydrazone structures have shown promising results in inhibiting mycobacterial growth.
Case Studies
- Hydrazone Derivatives : A study on hydrazone derivatives derived from 4-(trifluoromethyl)benzohydrazide indicated dual inhibition of AChE and BuChE with varying potencies, suggesting that modifications in the molecular structure can enhance biological activity .
- Antimycobacterial Activity : The antimycobacterial activity of synthesized derivatives was assessed against drug-susceptible strains of Mycobacterium tuberculosis and other atypical strains, yielding minimum inhibitory concentrations (MICs) that suggest significant antimicrobial potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine, and what are the critical reaction conditions?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. Key steps include:
- Step 1 : Formation of a pyrimidine core via cyclization reactions. For example, trifluoromethyl-substituted pyrimidines can be synthesized using Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to introduce formyl groups, followed by condensation with hydrazine derivatives .
- Step 2 : Introduction of the 4-chlorobenzyloxycarbonyl group via nucleophilic substitution or coupling reactions. Ethanol/water mixtures (4:1 v/v) under reflux are often used for hydrazine coupling .
- Critical Conditions : Control of pH (e.g., glacial acetic acid catalysis) and temperature (reflux at 80–100°C) is essential to avoid side reactions like over-oxidation or decomposition .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C4, hydrazine at C2) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: ~346.05 for C₁₃H₁₀ClF₃N₄O₂) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the hydrazine moiety or degradation of the trifluoromethyl group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .
Advanced Research Questions
Q. How does the hydrazine group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The hydrazine moiety acts as a nucleophile, enabling:
- Condensation Reactions : Formation of Schiff bases with carbonyl-containing biomolecules (e.g., ketones in enzyme active sites).
- Cyclization : Synthesis of heterocycles like 1,3,4-oxadiazoles under basic conditions (e.g., KOH/CS₂ in ethanol) .
- SAR Insight : Modifying the hydrazine group (e.g., acyl hydrazines) can enhance target selectivity or reduce off-target toxicity .
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrases or kinases). The trifluoromethyl group often enhances hydrophobic binding .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
- QSAR Models : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell lines) across studies. For example, cytotoxicity in MCF-7 vs. HEK293 cells may vary due to metabolic differences .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting outliers or confounding variables (e.g., solvent effects in DMSO vs. ethanol) .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEGylated groups at the hydrazine or benzyloxycarbonyl positions .
- Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
